CephaelineHydrobromide

Description

Historical Context of Ipecac Alkaloid Isolation

The journey to isolating and understanding cephaeline (B23452) is intrinsically linked to the history of ipecacuanha, derived from the roots and rhizomes of Psychotria ipecacuanha (also known as Carapichea ipecacuanha). redalyc.orgresearchgate.net This plant has a long history of use in traditional medicine, particularly for its emetic and expectorant properties. researchgate.netfrontiersin.org The major alkaloids responsible for these effects were identified as emetine (B1671215) and cephaeline. researchgate.netfrontiersin.org

Early scientific investigations in the 19th and early 20th centuries focused on isolating the active principles from ipecac root. mdpi.com These efforts led to the successful isolation and characterization of emetine and subsequently cephaeline, distinguishing them as two distinct but closely related chemical entities. ijper.org Initially, it was believed that emetine was the primary active compound, but later studies revealed that cephaeline is approximately twice as potent in inducing emesis. mdpi.com

Botanical Sources and Phytochemical Profile of Cephaeline Hydrobromide

The primary botanical source of cephaeline is the plant Psychotria ipecacuanha, native to Central and South America. redalyc.orgwikipedia.org This species is a member of the Rubiaceae family. researchgate.net Another plant, Alangium salviifolium, found in the Cornales order, also produces ipecac alkaloids, representing a case of convergent evolution in the biosynthesis of these complex molecules. biorxiv.org

Phytochemical analyses of P. ipecacuanha have revealed the distribution of cephaeline and emetine throughout the plant. The highest concentrations of these alkaloids are typically found in the roots, followed by the stems and then the leaves. redalyc.orgscielo.org.co Studies have shown that the cephaeline content can often be higher than that of emetine in all parts of the plant. redalyc.orgscielo.org.co For instance, one analysis of P. ipecacuanha from Costa Rica reported the highest alkaloid content in the roots (8.55 mg/g), with cephaeline content (8.35 mg/g) being higher than emetine content (6.65 mg/g) across all analyzed organs. redalyc.orgscielo.org.co The phytochemical profile of ipecac root is complex, containing at least 16 different alkaloids, with cephaeline and emetine being the most significant. mdpi.com

Table 1: Concentration of Cephaeline and Emetine in Psychotria ipecacuanha

| Plant Organ | Cephaeline Concentration (mg/g) | Emetine Concentration (mg/g) | Total Alkaloid Content (mg/g) |

|---|---|---|---|

| Roots | 4.65 scielo.org.co | 3.9 scielo.org.co | 8.55 redalyc.org |

| Stems | Not specified in provided text | Not specified in provided text | 4.05 redalyc.org |

Comparative Analysis with Structural Analogues: Cephaeline and Emetine

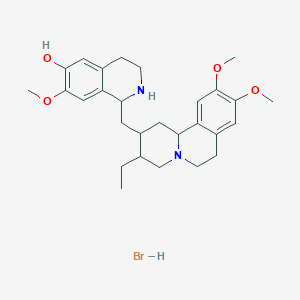

Cephaeline and emetine are closely related isoquinoline (B145761) alkaloids, differing by a single functional group. scielo.org.co Emetine possesses two isoquinoline nuclei and four methoxyl groups, while cephaeline has three methoxyl groups and one free phenolic hydroxyl group. redalyc.orgscielo.org.co This structural difference has implications for their physical and biological properties. The presence of the hydroxyl group in cephaeline is thought to potentially reduce systemic toxicity and increase water solubility compared to emetine. nih.gov

Cephaeline hydrobromide is the salt form of cephaeline, created by the addition of hydrogen bromide. This conversion significantly alters the molecule's properties. The molecular formula for the free base cephaeline is C28H38N2O4, with a molecular weight of 466.622 g/mol . wikipedia.org The hydrobromide salt has the molecular formula C28H39BrN2O4 and a molecular weight of 547.5 g/mol . This alteration in chemical form can affect factors such as solubility.

Table 2: Comparison of Cephaeline, Emetine, and Cephaeline Hydrobromide

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

|---|---|---|---|

| Cephaeline | C28H38N2O4 wikipedia.org | 466.622 wikipedia.org | Phenolic hydroxyl group redalyc.org |

| Emetine | Not specified in provided text | Not specified in provided text | Additional methoxyl group instead of hydroxyl redalyc.orgscielo.org.co |

In research, the distinct yet similar structures of cephaeline and emetine make them valuable for comparative studies to understand structure-activity relationships. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H39BrN2O4 |

|---|---|

Molecular Weight |

547.5 g/mol |

IUPAC Name |

1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |

InChI |

InChI=1S/C28H38N2O4.BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;1H |

InChI Key |

IMINJYRRSNHIAA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br |

Origin of Product |

United States |

Biosynthesis and Production Methodologies of Cephaeline

Elucidation of the Cephaeline (B23452) Biosynthetic Pathway

The biosynthesis of cephaeline is a multi-step process that combines precursors from two distinct metabolic pathways. wikipedia.org It involves a series of condensation reactions and enzymatic modifications to construct the final alkaloid. The core structure is a monoterpenoid-tetrahydroisoquinoline skeleton. nih.govresearchgate.netredalyc.org

The journey to cephaeline begins with two primary precursor compounds: dopamine (B1211576) and secologanin. nih.govwikipedia.orgredalyc.org Dopamine is derived from the amino acid L-tyrosine, while secologanin, a secoiridoid, originates from the terpenoid pathway, specifically from geranyl diphosphate. wikipedia.orgrsc.org

The initial and crucial step in the pathway is a Pictet-Spengler reaction, which involves the condensation of one molecule of dopamine with one molecule of secologanin. wikipedia.org This reaction leads to the formation of N-deacetylisoipecoside and its stereoisomer, N-deacetylipecoside. wikipedia.orgrsc.org

Following the initial condensation, the pathway involves several enzymatic transformations. The condensation products are first deglucosylated, a process likely catalyzed by a β-D-glucosidase, to form an aglycon. nih.gov This intermediate is then further processed to create protoemetine. nih.govwikipedia.org

Protoemetine then undergoes a second condensation reaction, this time with another molecule of dopamine, which results in the formation of 7'-O-demethylcephaeline. wikipedia.org The final steps in the biosynthesis of cephaeline involve specific O-methylation reactions, which are catalyzed by enzymes known as O-methyltransferases (OMTs). una.ac.cr A 7'-O-methylation of 7'-O-demethylcephaeline yields cephaeline. wikipedia.org A subsequent 6'-O-methylation can then convert cephaeline into emetine (B1671215). wikipedia.orgresearchgate.net

| Precursor/Intermediate | Role in Pathway |

|---|---|

| Dopamine | Initial precursor (two molecules used) |

| Secologanin | Initial precursor (monoterpenoid) |

| N-deacetylisoipecoside | Product of initial condensation |

| Protoemetine | Intermediate formed after deglucosylation |

| 7'-O-demethylcephaeline | Direct precursor to Cephaeline |

Advanced Cultivation and Biotechnological Production Strategies

Due to the slow growth of P. ipecacuanha and its overexploitation, alternative methods for producing cephaeline have been developed. researchgate.net Biotechnological approaches, particularly in vitro plant tissue culture, offer a sustainable and controlled means of production. nih.gov

In vitro cultures of P. ipecacuanha have been successfully established to produce cephaeline. nih.gov Adventitious roots, induced from leaf segments on Murashige-Skoog (MS) medium, have been shown to yield both emetine and cephaeline. nih.gov Root suspension cultures, in particular, can produce amounts of these alkaloids comparable to those found in greenhouse-grown mother plants. nih.gov In contrast, undifferentiated callus cultures typically produce only trace amounts of the desired alkaloids. nih.gov

The composition of the culture medium significantly influences alkaloid production. Studies have shown that supplementing the MS medium with plant growth regulators, such as indolbutiric acid (IBA), can enhance root formation and alkaloid content. researchgate.netresearchgate.net The use of temporary immersion bioreactors, such as the RITA® system, has also proven effective, with cultures grown in bioreactors containing 0.5 mg L−1 and 1.0 mg L−1 IBA showing higher cephaeline content, with relative areas of 14.9% and 14.2%, respectively. researchgate.netresearchgate.net

| IBA Concentration (mg L-1) | Relative Area of Cephaeline (%) |

|---|---|

| 0.5 | 14.9 |

| 1.0 | 14.2 |

For traditional cultivation, the timing of harvest is a critical parameter for maximizing the yield of cephaeline and other alkaloids. una.ac.crresearchgate.net Research on Carapichea ipecacuanha (another name for the same plant) has shown that the concentration of total alkaloids in the roots increases significantly during the first 16 months of growth. una.ac.cr

The optimal harvest time to achieve the highest alkaloid concentration is between 16 and 19 months of age. una.ac.cr Interestingly, the ratio of cephaeline to emetine also varies with plant maturity, with the C/E ratio increasing after 16 months. At the 16-month peak, the cephaeline/emetine ratio is approximately 2. una.ac.cr This indicates that harvesting at a specific maturity stage can be tailored to optimize the yield of cephaeline specifically. Studies have also found that the highest concentration of cephaeline is found in the roots, followed by the stems and then the leaves. researchgate.netredalyc.orgscielo.org.co

| Plant Organ | Total Alkaloid Content (mg/g) | Cephaeline Content (mg/g) | Emetine Content (mg/g) |

|---|---|---|---|

| Roots | 8.55 | 4.65 | 3.90 |

| Stems | 4.05 | - | - |

| Leaves | 2.40 | 3.70 | 2.75 |

Preclinical Pharmacological Investigations of Cephaeline Hydrobromide

Antiviral Efficacy and Mechanistic Studies

Preclinical investigations have highlighted cephaeline (B23452) as a potent inhibitor of several pathogenic viruses. medchemexpress.comnih.gov Its mechanism of action is multifaceted, involving the direct targeting of viral components and the disruption of host-cell processes that are essential for viral propagation.

Inhibition of Viral Replication Mechanisms

Cephaeline has been shown to effectively interfere with the fundamental processes of viral replication. Its activity has been particularly noted against viruses belonging to the Flaviviridae and Filoviridae families, which include several significant human pathogens. medchemexpress.comnih.gov

Cephaeline has demonstrated potent inhibitory effects against Zika virus (ZIKV), a member of the Flaviviridae family, and Ebola virus (EBOV), a member of the Filoviridae family. nih.govsemanticscholar.org In vitro studies have confirmed its ability to inhibit ZIKV replication across various cell lines, including SNB-19, HEK293, and Vero E6, indicating that its antiviral effect is not specific to a single cell type. nih.gov

Similarly, robust activity has been recorded against Ebola virus. Research using an Ebola virus-like particle (VLP) entry assay in HeLa cells showed a half-maximal inhibitory concentration (IC₅₀) of 3.27 μM. medchemexpress.com Furthermore, in a live Ebola virus infection assay using Vero E6 cells, cephaeline exhibited an IC₅₀ value of 22.18 nM, underscoring its potent anti-EBOV activity. medchemexpress.com These findings position cephaeline as a compound of interest for developing broad-spectrum antiviral therapies. nih.govresearchgate.net

| Virus (Family) | Assay Type | Cell Line | IC₅₀ / EC₅₀ Value |

|---|---|---|---|

| Zika Virus (Flaviviridae) | ZIKV NS5 RdRp Polymerase Activity | HEK293 | 976 nM medchemexpress.com |

| Ebola Virus (Filoviridae) | Ebola VLP Entry | HeLa | 3.27 μM medchemexpress.com |

| Ebola Virus (Filoviridae) | Live Virus Infection | Vero E6 | 22.18 nM medchemexpress.com |

A key mechanism behind cephaeline's antiviral action is its ability to modulate viral polymerase activity. nih.gov Studies have specifically shown that cephaeline inhibits the RNA-dependent RNA polymerase (RdRp) of the Zika virus NS5 protein. medchemexpress.comnih.gov In a polymerase activity assay, cephaeline demonstrated an IC₅₀ value of 976 nM against ZIKV NS5 RdRp. medchemexpress.com This direct inhibition of a critical viral enzyme highlights a specific molecular target for its antiviral effects and suggests a mechanism that could be effective against other viruses that rely on similar polymerase enzymes. nih.govresearchgate.net

Ribosomal Subunit Interactions and Protein Synthesis Inhibition in Viral Contexts

Beyond targeting viral enzymes, cephaeline also interacts with host cell machinery to inhibit viral propagation. It is known to be an inhibitor of eukaryotic protein synthesis. nih.gov Cryo-electron microscopy studies have revealed that cephaeline binds to the E-site of the 40S ribosomal subunit. rug.nl This binding pocket is composed of helices h23, h24, and h45 of the 18S rRNA and the ribosomal protein uS11. rug.nl

By occupying the E-site, cephaeline physically obstructs the correct positioning of messenger RNA (mRNA) within the ribosome's mRNA tunnel. rug.nl This interference leads to the inhibition of translocation, a crucial step in the elongation phase of protein synthesis. This mechanism effectively shuts down the production of both host and viral proteins, thereby preventing the assembly of new virus particles. nih.govrug.nl The action of cephaeline on the ribosome is a powerful, broad-spectrum antiviral strategy, as all viruses depend on the host's translational machinery for their replication. nih.gov

Anticancer Activity and Cellular Mechanisms

In addition to its antiviral properties, cephaeline has been investigated for its potential as an anticancer agent. Preclinical studies have shown that it can effectively reduce the viability and growth of various cancer cell lines through distinct cellular mechanisms. nih.govnih.gov

Modulation of Cell Viability and Proliferation in Malignant Cell Lines

Cephaeline has demonstrated significant cytotoxic and antiproliferative effects against several types of cancer cells. In studies involving mucoepidermoid carcinoma (MEC), a type of salivary gland cancer, cephaeline reduced cell viability and halted tumor growth and migration. nih.gov The IC₅₀ values for MEC cell lines UM-HMC-1, UM-HMC-2, and UM-HMC-3A were determined to be 0.16 μM, 2.08 μM, and 0.02 μM, respectively, showcasing potent activity. nih.gov

Research on lung cancer has also yielded promising results. Cephaeline showed significant inhibitory effects on H460 and A549 lung cancer cells. nih.gov The IC₅₀ values for H460 cells were 88 nM, 58 nM, and 35 nM at 24, 48, and 72 hours, respectively. For A549 cells, the IC₅₀ values were 89 nM, 65 nM, and 43 nM over the same time points. nih.gov One of the key mechanisms identified for its anti-lung cancer efficacy is the induction of ferroptosis, a form of programmed cell death, by targeting and inhibiting NRF2. medchemexpress.comnih.gov In another study, cephaeline hydrobromide was shown to reduce the viability of Human Fibroblast Foreskin (HFF) cells by over 60% with an IC₅₀ value of less than 3 µg/ml and induced apoptosis. researchgate.net

| Cancer Type | Cell Line | Time Point | IC₅₀ Value |

|---|---|---|---|

| Mucoepidermoid Carcinoma | UM-HMC-1 | - | 0.16 μM nih.gov |

| Mucoepidermoid Carcinoma | UM-HMC-2 | - | 2.08 μM nih.gov |

| Mucoepidermoid Carcinoma | UM-HMC-3A | - | 0.02 μM nih.gov |

| Lung Cancer | H460 | 24h | 88 nM nih.gov |

| Lung Cancer | H460 | 48h | 58 nM nih.gov |

| Lung Cancer | H460 | 72h | 35 nM nih.gov |

| Lung Cancer | A549 | 24h | 89 nM nih.gov |

| Lung Cancer | A549 | 48h | 65 nM nih.gov |

| Lung Cancer | A549 | 72h | 43 nM nih.gov |

| Human Fibroblast | HFF | - | <3 µg/ml researchgate.net |

Induction of Regulated Cell Death Pathways

Cephaeline hydrobromide has been identified as an inducer of multiple regulated cell death (RCD) pathways in preclinical cancer models. This process, which is a biologically controlled form of cell demise, relies on defined molecular signaling cascades that can be pharmacologically modulated. Investigations have revealed that cephaeline can trigger distinct cell death mechanisms, including ferroptosis and apoptosis, through targeted interference with specific cellular pathways.

Recent studies have demonstrated that cephaeline is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The primary mechanism underlying this effect is the inhibition of Nuclear factor erythroid 2-related factor 2 (NRF2), a key regulatory protein in the cellular antioxidant response.

In lung cancer cell lines H460 and A549, cephaeline treatment was shown to significantly inhibit the expression of NRF2. This inhibition leads to the downstream downregulation of key antioxidant genes that are crucial for protecting cells from oxidative damage, notably GPX4 (Glutathione Peroxidase 4) and SLC7A11 (Solute Carrier Family 7 Member 11). The reduction in GPX4 and SLC7A11 expression cripples the cell's antioxidant defense system, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis. The critical role of this pathway was confirmed in studies where the cytotoxic effects of cephaeline on lung cancer cells were significantly reversed by the administration of ferroptosis inhibitors.

Further analysis of gene expression revealed that cephaeline also alters iron metabolism to favor ferroptosis. It upregulates the expression of transferrin, which promotes iron influx, while downregulating SLC40A1, a gene that controls iron efflux. This dual effect leads to an increase in intracellular iron levels, exacerbating lipid peroxidation and ensuring the execution of the ferroptotic cell death program.

Table 1: Effect of Cephaeline on Key Genes in the NRF2 and Ferroptosis Pathways

| Gene | Protein Function | Effect of Cephaeline Treatment | Consequence |

| NRF2 | Master regulator of antioxidant response | Inhibition/Downregulation | Decreased expression of antioxidant genes |

| GPX4 | Antioxidant enzyme, detoxifies lipid peroxides | Downregulation | Accumulation of lipid peroxides |

| SLC7A11 | Imports cystine for glutathione synthesis | Downregulation | Depletion of glutathione (GSH), reduced antioxidant capacity |

| Transferrin | Promotes iron influx into the cell | Upregulation | Increased intracellular iron levels |

| SLC40A1 | Controls iron efflux from the cell | Downregulation | Accumulation of intracellular iron |

In addition to ferroptosis, cephaeline hydrobromide has been shown to induce apoptosis, a form of programmed cell death characterized by distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. A key finding from preclinical studies is that this apoptotic action can occur without the involvement of oxidative stress or the production of reactive oxygen species (ROS).

Epigenetic Modulations: Histone Acetylation Dynamics

Cephaeline has been identified as a potent modulator of epigenetic landscapes within cancer cells, specifically by inducing histone acetylation. nih.govnih.govresearchgate.net This process involves the addition of acetyl groups to lysine residues on histone proteins, which typically leads to a more relaxed chromatin structure and can alter gene expression.

In studies using mucoepidermoid carcinoma (MEC) cell lines (UM-HMC-1, UM-HMC-2, and UM-HMC-3A), administration of cephaeline led to a significant and progressive increase in the acetylation of Histone H3 at lysine 9 (H3K9ac). nih.govnih.gov This epigenetic modification was observed as early as 24 hours after treatment and is associated with the induction of tumor cell differentiation and the inhibition of proliferation and invasion. nih.gov By acting as an "epi-drug," cephaeline's ability to increase histone acetylation is considered a key component of its anti-cancer mechanism, contributing to chromatin relaxation and subsequent changes in gene expression that are unfavorable for tumor growth. nih.gov

Impact on Cancer Stem Cell Phenotypes and Tumorsphere Formation

A critical aspect of cephaeline's preclinical anti-cancer activity is its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for self-renewal, therapy resistance, and metastasis. nih.gov A key functional assay to identify and study CSCs is their ability to form three-dimensional, spherical colonies known as tumorspheres when cultured in non-adherent conditions. nih.govnih.gov

Cephaeline has demonstrated a potent ability to disrupt and inhibit the formation of tumorspheres in mucoepidermoid carcinoma (MEC) cell lines. nih.govnih.gov In studies involving the UM-HMC-1 and UM-HMC-2 cell lines, cephaeline treatment completely inhibited tumorsphere formation. nih.gov This finding suggests that cephaeline directly interferes with the self-renewal and survival capabilities of the CSC population within these cancers. nih.govnih.gov

The effect of cephaeline on another CSC marker, aldehyde dehydrogenase (ALDH) enzymatic activity, showed varied responses depending on the specific cell line. While ALDH activity was reduced in the UM-HMC-2 cell line, it was unexpectedly increased in the UM-HMC-1 and UM-HMC-3A lines. nih.govnih.gov Despite this mixed result with the ALDH biomarker, the consistent and strong inhibition of the functional tumorsphere-forming ability underscores cephaeline's significant impact on CSC phenotypes. nih.gov

Table 2: Impact of Cephaeline on Cancer Stem Cell Phenotypes in Mucoepidermoid Carcinoma (MEC) Cell Lines

| Cell Line | Effect on Tumorsphere Formation | Effect on ALDH+ Cell Population | Reference |

| UM-HMC-1 | Complete Inhibition | Increased | nih.gov |

| UM-HMC-2 | Complete Inhibition | Reduced | nih.gov |

| UM-HMC-3A | Inhibition (Data not specified as 'complete') | Increased | nih.gov |

Alterations in Cellular Gene Expression Profiles

The pharmacological activities of cephaeline are underpinned by significant alterations in cellular gene expression profiles. The most clearly defined changes are linked to its interference with the NRF2 pathway, which directly impacts the transcription of a suite of antioxidant and iron-regulating genes. medchemexpress.com

As detailed in the context of ferroptosis induction, cephaeline treatment leads to a marked downregulation of the key antioxidant genes GPX4 and SLC7A11. medchemexpress.com This transcriptional repression is a direct consequence of NRF2 inhibition and is a primary driver of cephaeline's pro-ferroptotic activity.

In addition to these effects, cephaeline modulates genes involved in iron homeostasis. Research has shown that it significantly upregulates the expression of the gene encoding transferrin, which facilitates iron uptake, while simultaneously downregulating SLC40A1, the gene for the iron exporter ferroportin. medchemexpress.com This coordinated change in gene expression results in elevated intracellular iron levels, a critical prerequisite for ferroptosis.

Furthermore, some studies indicate that cephaeline may regulate essential cellular functions by modulating G-quadruplex-dependent alternative splicing, suggesting a broader impact on gene expression beyond direct transcriptional control. nih.gov While comprehensive transcriptomic analyses detailing the full spectrum of gene expression changes are still emerging, the targeted modulation of these specific gene sets is a well-documented component of cephaeline's mechanism of action.

Antiparasitic Activity and Target Identification

Cephaeline is an active phytoconstituent of the Ipecac plant and possesses significant antiparasitic properties, including antiamoebic and anti-leishmanial activities. eurekaselect.com The parent compound, emetine (B1671215), to which cephaeline is closely related, is known to exert its antiparasitic and antiviral effects primarily by inhibiting protein synthesis. This is achieved by targeting the small subunit of ribosomes, thereby blocking the translocation step of protein elongation. It is widely understood that cephaeline shares this fundamental mechanism of action.

While this broad mechanism of inhibiting protein synthesis is established, the specific molecular targets of cephaeline within different parasites, such as Entamoeba histolytica or Leishmania species, have not been extensively detailed in preclinical research. The antiparasitic field has identified numerous potential drug targets within these organisms, including enzymes crucial for their survival that are absent in humans. For example, in Leishmania, the trypanothione pathway and enzymes in the sterol biosynthesis pathway are considered prime targets. In Entamoeba histolytica, the de novo L-cysteine biosynthetic pathway, which is essential for the parasite's proliferation and defense against oxidative stress, represents a rational drug target. However, direct evidence from preclinical studies specifically identifying cephaeline as an inhibitor of these particular parasitic enzymes is not yet established. Therefore, its antiparasitic activity is currently attributed to the general, potent inhibition of ribosomal protein synthesis.

Antibiotic Activity Profiling

Cephaeline, a principal alkaloid isolated from the roots of Carapichea ipecacuanha, has been investigated for its antimicrobial properties. Studies on extracts from Ipecac root have demonstrated notable antibiotic activity, which is thought to be associated with its alkaloid content, including cephaeline. una.ac.cr Research has indicated that the antibiotic activity of these extracts can be significant, in some instances comparable to that of conventional antibiotics. una.ac.cr

The antimicrobial activity of Ipecac root extracts, containing cephaeline, has been evaluated against a range of pathogens. While specific Minimum Inhibitory Concentration (MIC) values for pure cephaeline hydrobromide are not extensively documented in the available literature, the collective findings from studies on cephaeline-containing extracts suggest a potential for broad-spectrum activity. The antibiotic potential of Ipecac extracts is reported to be at its highest when the plant is harvested at 16 months, a time when the cephaeline to emetine ratio is also optimized. una.ac.cr

Further research is required to determine the specific antibacterial and antifungal spectrum of pure cephaeline hydrobromide and to quantify its potency through standardized measures such as MIC values against a comprehensive panel of microorganisms.

Table 1: Overview of Antibiotic Activity for Cephaeline-Containing Extracts

| Microorganism Type | Activity Noted | Specific Data for Pure Cephaeline Hydrobromide |

| Bacteria | Yes | Not available |

| Fungi | Yes | Not available |

Enzyme Inhibition Studies

Cephaeline hydrobromide has been the subject of various enzyme inhibition studies to understand its mechanism of action and potential pharmacological effects. These investigations have revealed its inhibitory activity against several key enzymes.

Notably, cephaeline has been identified as an inhibitor of the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4. In in vitro studies, the half-maximal inhibitory concentration (IC50) of cephaeline against CYP2D6 was determined to be 121 µM. The inhibition constant (Ki), another measure of inhibitor potency, was found to be 54 µM for CYP2D6 and 355 µM for CYP3A4.

Beyond metabolic enzymes, cephaeline has demonstrated potent inhibitory effects in the context of viral infections. It has been shown to inhibit the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) with an IC50 value of 976 nM in a polymerase activity assay. medchemexpress.com Furthermore, it inhibits the entry of Ebola virus-like particles (VLP) with an IC50 of 3.27 µM and the infection of the live Ebola virus with a more potent IC50 of 22.18 nM. medchemexpress.com

In the realm of cancer research, cephaeline has been shown to induce histone H3 acetylation and inhibit Nuclear factor erythroid 2-related factor 2 (NRF2). medchemexpress.com Its inhibitory effects on mucoepidermoid carcinoma (MEC) cell lines have been quantified, with IC50 values of 0.16 µM, 2.08 µM, and 0.02 µM for the UM-HMC-1, UM-HMC-2, and UM-HMC-3A cell lines, respectively.

Table 2: Enzyme and Viral Inhibition Data for Cephaeline

| Target | Measurement | Value |

| Cytochrome P450 2D6 (CYP2D6) | IC50 | 121 µM |

| Cytochrome P450 2D6 (CYP2D6) | Ki | 54 µM |

| Cytochrome P450 3A4 (CYP3A4) | Ki | 355 µM |

| Zika Virus NS5 RdRp | IC50 | 976 nM |

| Ebola Virus VLP Entry | IC50 | 3.27 µM |

| Live Ebola Virus Infection | IC50 | 22.18 nM |

| Mucoepidermoid Carcinoma Cell Line (UM-HMC-1) | IC50 | 0.16 µM |

| Mucoepidermoid Carcinoma Cell Line (UM-HMC-2) | IC50 | 2.08 µM |

| Mucoepidermoid Carcinoma Cell Line (UM-HMC-3A) | IC50 | 0.02 µM |

Structure Activity Relationship Sar Studies and Analogue Development

Structural Determinants of Biological Activity

The biological activity of cephaeline (B23452) is intrinsically linked to its complex pentacyclic monoterpenoid-tetrahydroisoquinoline structure. nih.govacs.org Like its analogue emetine (B1671215), cephaeline is composed of two main ring systems, a benzo[a]quinolizine and an isoquinoline (B145761), connected by a linker. rug.nl The key difference between the two is a hydroxyl group at the 6'-position of the isoquinoline ring in cephaeline, whereas emetine possesses a methoxy group at the same position. redalyc.orgresearchgate.net

Cryo-electron microscopy studies have revealed that cephaeline exerts its protein synthesis inhibitory effect by binding to the E-tRNA binding site on the small (40S) ribosomal subunit. rug.nl This binding physically obstructs the proper positioning of mRNA, thereby halting translation. rug.nl Specific interactions crucial for this activity include:

A stacking interaction between the cephaeline molecule and guanine G889 of the 18S rRNA. rug.nl

A stacking interaction with the C-terminal leucine residue (L132) of the ribosomal protein uS11. rug.nl

A CH-π interaction with the C991 base. rug.nl

A hydrogen bond with U1756. rug.nl

SAR studies on related ipecac alkaloids have highlighted other critical structural features. For potent biological activity, the stereochemistry is vital, specifically the R-configuration at the C-1′ position. nih.govacs.org Furthermore, the presence of a secondary amine at the N-2′ position is considered essential for activity. nih.govacs.org The phenolic hydroxyl group in cephaeline, compared to the methoxy group in emetine, is thought to influence its properties, potentially reducing systemic toxicity and increasing water solubility. nih.gov

Comparative Pharmacological Profiling of Cephaeline and Emetine Derivatives

Cephaeline and emetine, differing only by a single methyl group, exhibit largely overlapping but quantitatively distinct pharmacological profiles. redalyc.org Both are known for their potent emetic, amoebicidal, and antiviral activities. researchgate.net

The emetic effect of both compounds is a defining characteristic. Cephaeline is reported to be approximately twice as potent as emetine in inducing emesis. redalyc.org This action is mediated, at least in part, through interaction with 5-hydroxytryptamine (serotonin) receptors, with studies showing both compounds have an inhibitory effect on the 5-HT4 receptor. researchgate.net

In the realm of antiviral activity, both cephaeline and emetine have demonstrated remarkable potency against a broad spectrum of viruses, including coronaviruses (SARS-CoV-2), Zika virus (ZIKV), and Ebola virus (EBOV). nih.govmedchemexpress.com Their mechanism often involves the inhibition of viral protein synthesis by targeting the host ribosome, a host-directed antiviral strategy. nih.gov Comparative studies have shown nuanced differences in their potency against specific viral targets. For instance, while both are highly effective against SARS-CoV-2, emetine shows a slightly lower half-maximal inhibitory concentration (IC50). Conversely, in assays targeting the Zika virus RNA-dependent RNA polymerase (RdRp), emetine was found to be significantly more potent than cephaeline. nih.govmedchemexpress.com

| Compound | Target Organism/Assay | Reported Activity (IC50/EC50) |

|---|---|---|

| Cephaeline | SARS-CoV-2 | 0.0123 µM nih.gov |

| Emetine | SARS-CoV-2 | 0.00771 µM nih.gov |

| Cephaeline | Zika Virus (ZIKV) NS5 RdRp | 976 nM nih.govmedchemexpress.com |

| Emetine | Zika Virus (ZIKV) NS5 RdRp | 121 nM nih.gov |

| Cephaeline | Ebola Virus (EBOV) - Live Virus Infection | 22.18 nM medchemexpress.com |

| Cephaeline | Ebola Virus (EBOV) - VLP Entry | 3.27 µM medchemexpress.com |

Rational Design of Cephaeline Analogues for Enhanced Efficacy

The potent biological activities of cephaeline, coupled with its inherent toxicity, make it an important lead compound for rational drug design. stonybrookmedicine.edu The primary goal is to develop analogues that retain or enhance the desired therapeutic effect (e.g., antiviral, anticancer) while minimizing adverse effects. nih.gov

Key strategies in the rational design of cephaeline analogues revolve around modifying its structure based on established SAR principles:

Modification of the 6'-Position: The phenolic hydroxyl group on the isoquinoline ring is a prime target for modification. Its presence is believed to lessen toxicity compared to emetine's methoxy group. nih.gov This site can be used to attach other functional groups to potentially improve pharmacokinetic properties or target specificity without disrupting the core interactions with the ribosome.

Preservation of Essential Stereochemistry: Any new analogue design must maintain the critical stereochemical configurations, particularly the (R)-configuration at C-1' and the specific stereochemistry of the benzo[a]quinolizine ring system, which are essential for high-affinity binding to the ribosomal target. nih.govacs.org

N-2' Amine Modification: The secondary amine at the N-2' position is crucial for activity. nih.govacs.org While it must be preserved as a secondary amine for biological function, subtle modifications to its environment could be explored to fine-tune activity or reduce off-target effects.

By leveraging detailed structural information, such as the cryo-EM structures of cephaeline and emetine bound to the ribosome, medicinal chemists can employ computational modeling to predict how structural changes will affect target binding. rug.nlstonybrookmedicine.edu This structure-based drug design approach allows for the creation of novel derivatives with potentially improved therapeutic indices, paving the way for safer and more effective drugs based on the cephaeline scaffold. stonybrookmedicine.edu

Advanced Analytical and Separation Methodologies for Cephaeline Hydrobromide

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is the cornerstone for the separation and analysis of cephaeline (B23452) from complex matrices such as plant extracts and pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most prevalently used methods, each offering distinct advantages for qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the simultaneous quantification of cephaeline and emetine (B1671215) due to its high resolution, sensitivity, and precision. jst.go.jp Reversed-phase HPLC, utilizing a C18 column, is the most common approach. The separation is typically achieved using a mobile phase consisting of an aqueous acidic buffer (e.g., phosphoric acid or trifluoroacetic acid) and organic modifiers like acetonitrile (B52724) and methanol (B129727). una.ac.crresearchgate.netgoogle.com Detection is commonly performed using ultraviolet (UV) or diode array detectors (DAD). una.ac.crredalyc.org

Studies have demonstrated the robustness of HPLC for this application, with methods validated for linearity, precision, and accuracy. For instance, one method reported a good linear correlation for cephaeline hydrochloride in the range of 0.01456 to 0.2184 μg. researchgate.net The quantification of cephaeline in various parts of the P. ipecacuanha plant—roots, stems, and leaves—has been successfully accomplished using HPLC, revealing the highest concentrations in the roots. scielo.org.coredalyc.org Compared to other methods like TLC, HPLC provides more precise quantification, with reported standard deviations as low as ±0.09. redalyc.orgscielo.org.co Retention times for cephaeline are consistently reported, though they vary depending on the specific chromatographic conditions, with one study identifying a retention peak at 9.0 minutes. scielo.org.coredalyc.org

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (Cephaeline) | Reference |

|---|---|---|---|---|---|

| Acclaim™ 120 C18 | Gradient of 0.08% Trifluoroacetic acid (aqueous) and Acetonitrile | Not Specified | DAD (285 nm) | Not Specified | una.ac.cr |

| C18 | Acetonitrile-Methanol-0.1% Phosphoric Acid (9:3:88) | 1.0 mL/min | UV (205 nm) | Not Specified | researchgate.net |

| Gemini-NX C18 (150 x 4.6 mm, 5 µm) | Methanol:Acetonitrile:0.1% Phosphoric Acid (9:3:88) (Isocratic) | 1.0 mL/min | DAD (245 nm) | 9.0 min | redalyc.org |

| Reversed-Phase Column | Not Specified | Not Specified | Fluorescence | Not Specified | nih.gov |

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective qualitative tool for profiling ipecac alkaloids. scielo.org.cowho.int It is widely used for the initial identification of cephaeline in plant extracts and to distinguish it from other compounds. redalyc.org The technique typically employs silica (B1680970) gel plates as the stationary phase and a solvent system such as chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) as the mobile phase. redalyc.org

After development, the chromatograms are visualized under UV light (254 nm and 366 nm) or by spraying with a visualizing agent, most commonly Dragendorff's reagent, which produces a characteristic orange precipitate with alkaloids. redalyc.orgresearchgate.net By comparing the retention factor (Rf) values and spot intensities with that of a cephaeline standard, a qualitative or semi-quantitative assessment can be made. scielo.org.coresearchgate.net TLC has been effectively used to confirm the presence of cephaeline in the roots, stems, and leaves of P. ipecacuanha. scielo.org.coresearchgate.net While valuable for screening and establishing a chromatographic profile, TLC is considered less precise for quantification than HPLC. scielo.org.counal.edu.co

| Stationary Phase | Mobile Phase | Visualization | Application | Reference |

|---|---|---|---|---|

| Silica Gel 60 F254 | Chloroform : Methanol : 10% Ammonium Hydroxide (100:10:1) | UV light (254/366 nm), Dragendorff Reagent | Qualitative identification of cephaeline in plant extracts | redalyc.org |

| Not Specified | Not Specified | Visible light, UV light | Detection of emetic alkaloids in roots, stems, and leaves | scielo.org.coresearchgate.net |

Spectroscopic Approaches in Metabolite Characterization

Spectroscopic methods are indispensable for the structural elucidation of cephaeline and the characterization of its metabolites. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques used for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is a powerful tool for identifying cephaeline and its biotransformation products. massbank.euresearchgate.net High-resolution mass spectrometry, such as LC-ESI-QTOF (Quadrupole Time-of-Flight), provides exact mass measurements, allowing for the determination of elemental compositions. massbank.eunih.gov The fragmentation patterns observed in MS/MS experiments are crucial for confirming the structure of cephaeline and identifying its metabolites. researchgate.netresearchgate.net

Metabolism studies in rats have utilized these techniques to identify key biotransformation pathways. nih.gov For instance, Cephaeline-6'-O-glucuronide was identified as a major biliary and urinary metabolite of cephaeline. nih.gov Furthermore, research on human liver microsomes has shown that emetine can be O-demethylated by cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) to form cephaeline, as well as other metabolites like 9-O-demethylemetine and 10-O-demethylemetine. nih.gov In addition to MS, 13C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule, complementing the data from mass spectrometry for unambiguous structure confirmation. nih.gov Infrared (IR) spectroscopy has also been described as a method for the determination of cephaeline in Ipecacuanha root. nih.gov

Extraction and Purification Strategies for Natural Product Isolation

The isolation of cephaeline from its primary natural source, the root of Carapichea ipecacuanha, involves multi-step extraction and purification procedures. The goal is to efficiently extract the total alkaloids and then selectively separate cephaeline from emetine and other matrix components.

The initial extraction from powdered plant material typically employs an organic solvent. researchgate.net Common methods include ultrasonic extraction or continuous extraction with solvents like ether, methanol, or ethanol. researchgate.netuspbpep.comgoogle.com The extraction is often performed under alkaline conditions, facilitated by the addition of ammonium hydroxide, which converts the alkaloid salts present in the plant into their free base form, enhancing their solubility in organic solvents. una.ac.cruspbpep.com Alternatively, acidified alcohol solutions (e.g., acidic methanol or ethanol) are used to extract the alkaloids as salts. google.comgoogle.com

Following the initial extraction, a series of purification steps are required. A common strategy involves acid-base liquid-liquid extraction. The alkaloids are first extracted from the organic solvent into an acidic aqueous solution (e.g., sulfuric acid). uspbpep.com The aqueous layer is then made alkaline, and the alkaloid free bases are re-extracted into a fresh organic solvent like ether or chloroform. researchgate.netuspbpep.com For higher purity, chromatographic techniques are employed. A patented method describes a process involving extraction with an acidic methanol solution, concentration, absorption onto a reversed-phase polymer, and subsequent desorption and purification using preparative HPLC to yield high-purity cephaeline. google.com

| Method | Solvent(s) | Key Steps | Reference |

|---|---|---|---|

| Continuous Extraction | Ether, 2 N Sulfuric Acid | Alkalinize with NH4OH, extract with ether for 5 hrs, back-extract into H2SO4. | uspbpep.com |

| Ultrasonic Extraction | Aqueous Methanol (70%), 0.1 M NaOH | Ultrasonic bath incubation, centrifugation, collection of supernatant. | redalyc.orgredalyc.org |

| Ultrasonic Extraction & Prep-HPLC | Acidic Methanol or Ethanol | Extraction, concentration, separation on reversed-phase packing, preparative HPLC. | google.com |

| Solvent Extraction | Ethyl Ether, 6N Ammonium Hydroxide | Mix powdered root with ether, add NH4OH, shake, separate ether layer. | una.ac.cr |

Biotransformation and Pharmacokinetic Research in Preclinical Models

Metabolic Pathways and Metabolite Identification

The biotransformation of cephaeline (B23452) has been investigated in preclinical models, primarily in rats, to elucidate its metabolic fate. Research indicates that cephaeline undergoes conjugation as a primary metabolic pathway. nih.gov Following administration, the principal metabolite identified is Cephaeline-6'-O-glucuronide. nih.gov This metabolite is formed through the glucuronidation of the phenolic hydroxyl group of the cephaeline molecule.

In studies where tritium-labeled cephaeline was administered to rats, analysis of bile and urine samples confirmed the presence of this conjugated metabolite. nih.gov Cephaeline-6'-O-glucuronide was found to be the major component of radioactivity in both biliary and urinary excretions, accounting for 79.5% of biliary radioactivity and 84.3% of urinary radioactivity, respectively. nih.gov This indicates that glucuronidation is a significant step in the metabolism and subsequent elimination of cephaeline. nih.gov The metabolic conversion primarily involves the conjugation to glucuronide, with the parent compound also being detected, particularly in feces. nih.gov

| Metabolite | Matrix Detected | Percentage of Radioactivity in Matrix |

|---|---|---|

| Cephaeline-6'-O-glucuronide | Bile | 79.5% |

| Cephaeline-6'-O-glucuronide | Urine | 84.3% |

| Unchanged Cephaeline | Feces | 42.4% (of dose) |

Excretion Kinetics and Tissue Distribution Studies

Studies in preclinical rat models have detailed the excretion kinetics and tissue distribution of cephaeline following oral administration. The elimination of cephaeline and its metabolites occurs through multiple routes, with biliary excretion being the most prominent. nih.govnih.gov

Within 48 hours of administration of tritium-labeled cephaeline, the cumulative biliary excretion of radioactivity was 57.5% of the dose. nih.govnih.gov Urinary excretion accounted for 16.5% of the dose within the same timeframe. nih.govnih.gov Fecal excretion of radioactivity was also significant, with unchanged cephaeline being a major component found in the feces, accounting for 42.4% of the initial dose. nih.gov The total absorption rate of cephaeline was estimated to be approximately 70% based on these excretion studies. nih.gov

| Excretion Route | Percentage of Administered Dose |

|---|---|

| Bile | 57.5% |

| Urine | 16.5% |

| Feces | 29.1% |

Tissue distribution studies revealed that cephaeline distributes extensively into various tissues. The radioactivity from tritium-labeled cephaeline was found to be maximally distributed in most tissues at 24 hours post-administration. nih.gov Notably, the maximum radioactivity levels in tissues were approximately 100 to 150 times greater than those observed in plasma, indicating significant tissue uptake. nih.gov Following the peak, tissue radioactivity levels decreased at a substantially slower rate than the clearance from plasma. nih.gov

Ethnobotanical Significance and Conservation Research

Phytogeographical Distribution and Genetic Variation of Ipecac Species

The natural populations of Carapichea ipecacuanha exhibit a notably disjunct, or widely separated, phytogeographical distribution. nih.govnih.gov The species is confined to three distinct ranges in the Neotropics nih.govsemanticscholar.org:

The Atlantic Range: Located in the Mata Atlântica biome along the central coast of Brazil, encompassing the states of Bahia, Espirito Santo, Rio de Janeiro, and Minas Gerais. nih.govsemanticscholar.org

The Amazonian Range: Situated in the southwestern Amazonia biome of Brazil, specifically in the states of Rondônia and Mato Grosso. nih.govsemanticscholar.org

The Central American Range: This range marks the northern limit of the species and includes Nicaragua, Costa Rica, and Panama. nih.govwikipedia.org Evidence suggests this range may extend into neighboring parts of Colombia. nih.govsemanticscholar.org

These populations are separated by vast geographical distances; for instance, the Amazonian populations are at least 1,600 km away from the Atlantic populations and 2,500 km from the Central American range. nih.govsemanticscholar.org This significant isolation has been a long-standing barrier to genetic exchange, leading to substantial genetic differentiation among the ranges. nih.gov

Genetic studies using molecular markers like Inter-Simple Sequence Repeats (ISSR) have provided detailed insights into the genetic diversity and structure of these populations. nih.govsbpmed.org.br Research comparing the two Brazilian ranges revealed higher genetic diversity in the Atlantic populations compared to the Amazonian ones. nih.govresearchgate.net An Analysis of Molecular Variance (AMOVA) showed that approximately 65.3% of the total genetic variation can be attributed to the regional differences between these two ranges, confirming their distinct genetic identities. nih.govresearchgate.net Further studies have indicated that the extant populations of ipecac are likely descendants of at least four different ancestral lineages, with the Atlantic populations showing the highest genetic diversity. nih.gov

Interestingly, within local populations, C. ipecacuanha often grows in clusters of aerial stems. nih.gov Genetic analysis has revealed that these clusters frequently consist of genetically uniform or near-uniform clones, meaning a large cluster with hundreds of stems may represent only a single genetic individual (genet). nih.govnih.gov This clonal propagation is a significant factor in the species' reproductive biology and has important implications for conservation, as population counts based on stem numbers can greatly overestimate the effective population size and genetic diversity. nih.govsemanticscholar.org

Table 1: Genetic Diversity Comparison between Brazilian Ipecac Ranges

| Geographical Range | Percentage of Polymorphism (P) | Shannon's Index (I) | Nei's Genetic Diversity (H) | Source |

|---|---|---|---|---|

| Atlantic Range | 73.94% | - | 0.20 | nih.gov |

| Amazonian Range (Overall) | 60.11% | - | 0.18 | nih.gov |

| Amazonian Range (Mato Grosso - MDO Population) | 34.55% | 0.2649 | 0.1846 | sbpmed.org.brresearchgate.net |

| Amazonian Range (Mato Grosso - DIA Population) | 35.45% | 0.2622 | 0.1817 | sbpmed.org.brresearchgate.net |

Conservation Strategies for Sustainable Alkaloid Sourcing

The dual pressures of intense extractivism for its roots and the progressive loss of its forest habitat have severely threatened C. ipecacuanha, leading to its classification as a vulnerable species. nih.govscielo.br The historical reliance on uprooting wild plants has proven unsustainable, prompting the need for robust conservation strategies to protect the species and ensure a future supply of its alkaloids. nih.gov

Key conservation strategies include:

In Situ Conservation: This approach focuses on protecting the species within its natural habitat. A crucial first step is the legal protection of ipecac at a federal level, which is currently lacking in some regions. nih.govnih.gov Conservation efforts must also account for the plant's clonal nature. Strategies that rely solely on counting aerial stems are inadequate; instead, they must aim to preserve a wide range of genetically distinct clusters to maintain genetic diversity. nih.gov Protecting areas with natural populations and providing training on sustainable extraction methods to local communities are also vital components. sbpmed.org.brresearchgate.net

Ex Situ Conservation: This involves conserving the species outside its natural habitat. Germplasm banks have been established to collect and maintain the genetic variability of ipecac. For example, between 1988 and 1991, expeditions in Brazil collected 86 accessions that are now maintained in field germplasm banks. ijper.org

In Vitro Propagation (Micropropagation): Given the difficulties in conventional propagation from seeds or cuttings, tissue culture techniques offer a powerful tool for the large-scale multiplication of ipecac plants. researchgate.netresearchgate.net Researchers have successfully developed protocols for regenerating C. ipecacuanha from various plant parts (explants), such as stem nodes and petiole segments. researchgate.netnih.gov These methods not only allow for the rapid production of plants for reintroduction or cultivation but also provide a potential source for alkaloid production in controlled laboratory settings. nih.govresearchgate.net Studies have shown that it is possible to regenerate morphologically stable and healthy plants from long-term cultured shoots, with a high survival rate when transferred to field conditions. researchgate.net

Cultivation: The cultivation of ipecac offers a sustainable alternative to wild harvesting. While the plant's slow growth can be a commercial drawback, it has been successfully cultivated in countries like India. wikipedia.orgiplantz.com Cultivation allows for controlled production, consistent quality, and reduces the pressure on wild populations. Research into optimal growing conditions, such as soil type, shade, and humidity, is essential for successful cultivation programs. iplantz.com

These multifaceted strategies, combining legal protection, habitat preservation, genetic conservation, and modern biotechnological approaches, are essential for the long-term survival of Carapichea ipecacuanha and the sustainable sourcing of cephaeline (B23452).

Table 2: Overview of Conservation Approaches for Carapichea ipecacuanha

| Conservation Strategy | Key Objectives & Methods | Reported Outcomes/Potential | Source |

|---|---|---|---|

| In Situ (On-site) | - Legal protection of the species.

| - Protects entire ecosystems and evolutionary processes.

| nih.govsbpmed.org.brresearchgate.net |

| Ex Situ (Off-site) | - Establishment of germplasm banks.

| - Safeguards genetic resources against habitat loss.

| ijper.org |

| In Vitro Propagation | - Mass multiplication using tissue culture from nodal segments, leaves, etc.

| - High-efficiency plant regeneration.

| researchgate.netnih.govresearchgate.net |

| Cultivation | - Commercial planting in suitable agro-climatic conditions (e.g., under shade).

| - Provides a sustainable, reliable source of raw material.

| wikipedia.orgiplantz.com |

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about cephaeline hydrobromide’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.